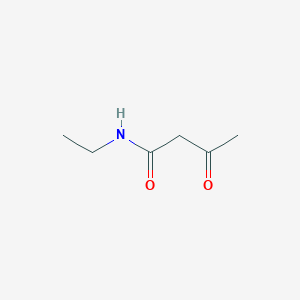

N-Ethyl-3-oxobutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-7-6(9)4-5(2)8/h3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYAJCIAOQNQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040108 | |

| Record name | N-Ethyl acetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-46-2 | |

| Record name | N-Ethyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl acetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl acetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL ACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN725IYQ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Ethyl 3 Oxobutanamide and Its Analogs

Established Synthetic Pathways for N-Ethyl-3-oxobutanamide

The synthesis of this compound can be accomplished through several well-established methods, each offering distinct advantages in terms of yield, reaction conditions, and environmental impact.

Condensation Reactions (e.g., ethyl acetoacetate (B1235776) with amines)

The most prevalent method for synthesizing this compound is the condensation reaction between ethyl acetoacetate and an amine, typically ethylamine (B1201723). smolecule.com This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of ethanol (B145695) to yield the final amide product. smolecule.com The reaction can be catalyzed by either acidic or basic conditions. smolecule.com

Recent advancements have focused on improving the efficiency and environmental footprint of this condensation reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating, with typical conditions of 100-120°C for 10-30 minutes, achieving yields comparable to traditional methods. smolecule.com Furthermore, solvent-free approaches using mechanochemical activation, which involves grinding the reactants with a catalytic amount of base, have demonstrated yields between 70-85% within 1-4 hours, eliminating the need for organic solvents. smolecule.com

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | Acid or Base | Varies | Varies | High | smolecule.com |

| Microwave-Assisted | - | 100-120 | 10-30 min | Comparable to conventional | smolecule.com |

| Mechanochemical | Base | Thermal treatment post-grinding | 1-4 h | 70-85 | smolecule.com |

Acylation Reactions (e.g., amine with ethyl 3-oxobutanoate)

Acylation provides an alternative route to this compound. This can be achieved by reacting an appropriate amine with ethyl 3-oxobutanoate, often with a catalytic amount of acid to improve the yield. smolecule.com A more reactive approach involves the use of activated acetoacetyl derivatives, such as acetoacetyl chloride or acetic anhydride, in the presence of a base. smolecule.com While this method offers benefits like faster reaction rates and consistent yields, typically in the range of 65-80%, it requires careful management of the activated reagents and neutralization of acidic byproducts. smolecule.com The general principle of acylating ethylamine with reagents like acetyl chloride is a well-documented chemical transformation leading to the formation of an amide bond. chemguide.co.uk

Methods Utilizing Diketene (B1670635) and Ethylamine

A direct and efficient synthesis of this compound involves the reaction of diketene with ethylamine. smolecule.com This method is advantageous due to shorter reaction times and controlled conditions. smolecule.com The high reactivity of diketene makes it an effective acetoacetylating agent for amines. However, the toxicity and reactivity of diketene necessitate careful handling and may be disadvantageous for industrial-scale applications. google.com

Aqueous Protocols for N-Aryl Acetoacetamides

In an effort to develop more environmentally benign synthetic processes, aqueous protocols have been explored for the synthesis of related N-aryl acetoacetamides and have been successfully applied to this compound. smolecule.com These methods employ surfactant-assisted condensation reactions in water. smolecule.com Non-ionic surfactants, such as polyethylene (B3416737) glycol derivatives, are used to facilitate the mixing of the hydrophobic reactants in the aqueous medium. smolecule.com This approach allows the reaction to proceed efficiently at moderate temperatures (40-60°C) over 6-12 hours, significantly reducing the reliance on volatile organic solvents. smolecule.com

Advanced Synthetic Approaches to this compound Derivatives and Related Compounds

Modern synthetic chemistry seeks to develop more complex molecules with greater efficiency, often through advanced strategies like multi-component reactions.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in organic synthesis. beilstein-journals.org Three-component reactions have been explored for the synthesis of this compound itself. smolecule.com

Furthermore, N-aryl-3-oxobutanamides, which are analogs of this compound, have been utilized in three-component heterocyclizations. For instance, the reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and various N-aryl-3-oxobutanamides can lead to complex heterocyclic structures. beilstein-journals.org The outcome of these reactions can be highly dependent on the substituents on the aryl ring and the reaction conditions, such as the use of catalysts like ytterbium triflate or activation by ultrasonication. beilstein-journals.org These MCRs provide an efficient pathway to generate diverse molecular scaffolds from simple starting materials, which is of significant interest in medicinal chemistry and materials science. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 5-amino-3-methylisoxazole | Salicylaldehyde | N-(2-methoxyphenyl)-3-oxobutanamide | Chroman-3-carboxamide or Dihydroisoxazolopyridine or Benzoxazocine | beilstein-journals.org |

Mannich-Type Reactions (e.g., synthesis of N-substituted α-amino acid derivatives)

The Mannich reaction is a classic three-component condensation that involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The product is a β-amino-carbonyl compound known as a Mannich base. oarjbp.comnih.gov Due to the presence of an active methylene (B1212753) group, this compound is a suitable substrate for Mannich-type reactions.

While specific examples detailing the use of this compound in the synthesis of N-substituted α-amino acid derivatives via a Mannich reaction are not extensively documented in the reviewed literature, the general principles of the reaction suggest its applicability. In a hypothetical Mannich reaction, this compound could react with formaldehyde (B43269) and an amino acid ester to introduce an aminomethyl group at the C2 position. Subsequent chemical transformations of the resulting Mannich base could potentially lead to the synthesis of more complex N-substituted α-amino acid derivatives. The versatility of the Mannich reaction is well-established for the aminoalkylation of a wide range of carbonyl compounds. nih.gov

Biginelli Synthesis Strategies for Pyrimidine (B1678525) Derivatives

The Biginelli reaction is a well-known multi-component reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. wikipedia.org This reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. wikipedia.org N-substituted-3-oxobutanamides, as analogs of this compound, have been successfully employed as the β-dicarbonyl component in Biginelli-type syntheses.

For example, 3-oxo-N-phenylbutanamide has been utilized in a Biginelli reaction with an aldehyde and guanidine (B92328) nitrate, using hydrochloric acid as a catalyst, to synthesize a series of pyrimidine derivatives. nih.gov This demonstrates that the amide functionality at the C1 position of the 3-oxobutanamide is well-tolerated in the Biginelli reaction, allowing for the introduction of various substituents on the resulting pyrimidine ring. The general applicability of this reaction suggests that this compound would be a viable substrate for the synthesis of N-ethyl substituted pyrimidine derivatives.

Formation of Diverse Heterocyclic Ring Systems

The reactive nature of this compound and its analogs makes them valuable precursors for the construction of a variety of heterocyclic scaffolds. The following sections explore their utility in the synthesis of pyridines, pyrimidines, thiophenes, thiazoles, diazepines, and benzodiazepines.

Pyridine (B92270) and Pyrimidine Scaffold Construction

N-substituted-3-oxobutanamides are versatile starting materials for the synthesis of both pyridine and pyrimidine ring systems. The specific reaction partners and conditions dictate the resulting heterocyclic core.

The utility of N-2-pyridyl–3-oxobutanamide, an analog of this compound, has been demonstrated in the synthesis of various dihydropyridine (B1217469) and fused pyridine derivatives. For instance, the reaction of N-2-pyridyl–3-oxobutanamide with arylidenemalononitriles leads to the formation of dihydropyridine derivatives. raco.catraco.cat Furthermore, this analog can be cyclized to form pyridopyridone structures, which can then be used in subsequent reactions to build more complex fused pyrimidine systems, such as pyridopyrimidinethiones. raco.cat

The synthesis of pyrimidine derivatives from 3-oxobutanamides can also be achieved through reactions with reagents like ethyl isothiocyanate. researchgate.net

Table 2: Heterocyclic Scaffolds from N-2-pyridyl–3-oxobutanamide raco.cat

| Reactant(s) | Resulting Scaffold |

| Arylidenemalononitriles | Dihydropyridine |

| (Self-cyclization) | Pyridopyridone |

| Pyridopyridone + Benzoyl isothiocyanates | Pyridopyrimidinethione |

Thiophene (B33073) and Thiazole (B1198619) Derivative Synthesis

3-Oxobutanamides are effective precursors for the synthesis of sulfur-containing heterocycles such as thiophenes and thiazoles. sciencepublishinggroup.com The construction of these rings often involves reactions with sulfur-containing reagents.

The synthesis of thiophene derivatives from 3-oxobutanamides can be achieved through a reaction with malononitrile (B47326) and elemental sulfur in the presence of a base like triethylamine. sciencepublishinggroup.com This method provides a straightforward route to highly substituted thiophenes.

For the synthesis of thiazole derivatives, a 3-oxobutanamide can first be reacted with phenyl isocyanate to form a thiocarbamoyl intermediate. This intermediate can then be reacted with α-halo carbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, to furnish the corresponding thiazole derivatives. sciencepublishinggroup.com

Diazepine and Benzodiazepine (B76468) Systems

The 1,3-dicarbonyl functionality of 3-oxobutanamides also allows for their use in the synthesis of seven-membered heterocyclic rings like diazepines and benzodiazepines. These syntheses typically involve condensation reactions with diamine precursors.

The synthesis of a 1,4-diazepine derivative has been reported through the condensation of a 3-oxobutanamide with ethylenediamine. sciencepublishinggroup.com This reaction provides a direct entry into this class of seven-membered heterocycles.

Furthermore, N-aryl-3-oxobutanamides can serve as precursors for benzodiazepine synthesis. For example, the reaction of N-(4-methoxyphenyl)-3-oxobutanamide with benzene-1,2-diamine in glacial acetic acid under reflux conditions leads to the formation of a benzodiazepine derivative. This reaction demonstrates a convenient method for the construction of the benzodiazepine core.

Fused Heterocyclic Architectures

This compound and its parent compound, acetoacetamide (B46550), are pivotal starting materials in the synthesis of a wide array of fused heterocyclic systems due to the reactive 1,3-dicarbonyl moiety.

Thienopyrimidines: These bicyclic heterocycles, which merge thiophene and pyrimidine rings, are of significant interest for their pharmacological activities. ekb.eg A common synthetic strategy involves the Gewald reaction to first form a 2-aminothiophene derivative. This intermediate, possessing vicinal amino and ester or cyano groups, is then cyclized with various one-carbon reagents to form the pyrimidine ring. ekb.egnih.gov For instance, 2-aminothiophene-3-carboxylates can be reacted with isothiocyanates to yield thienylthiourea derivatives, which subsequently undergo base-catalyzed cyclization to afford thieno[2,3-d]pyrimidinones. nih.govmdpi.com Formamide is also a common reagent for cyclizing 2-aminothiophene precursors to yield thienopyrimidinone derivatives. nih.gov

Thiazolopyrimidines: This class of fused heterocycles is accessible through multi-step syntheses often originating from β-keto ester chemistry, analogous to that of this compound. A prevalent route is the Biginelli reaction, where an acetoacetate derivative, an aldehyde, and urea or thiourea condense to form a dihydropyrimidine (B8664642). nih.govijnc.ir This pyrimidine can then be reacted with reagents like ethyl bromoacetate (B1195939) or bromomalononitrile to construct the fused thiazole ring, leading to various thiazolo[3,2-a]pyrimidine structures. nih.govijnc.irias.ac.in The specific reaction conditions and reagents allow for the synthesis of diverse derivatives, including those with potential anticancer properties. nih.gov

Pyridopyrimidines: Representing a fusion of pyridine and pyrimidine rings, these compounds are synthesized from precursors derived from β-dicarbonyl compounds. A typical approach involves the reaction of 2-aminopyridine (B139424) derivatives with reagents that can form the pyrimidine ring. nih.govresearchgate.net For example, 2-aminonicotinonitrile derivatives can be treated with phenyl isothiocyanate or formimidamides to construct the fused pyrido[2,3-d]pyrimidine (B1209978) skeleton. nih.gov These scaffolds are investigated for various biological activities, including as kinase inhibitors. nih.gov

Naphthyridines: The synthesis of 1,8-naphthyridines, a core structure in many bioactive compounds, can be achieved through methods like the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active methylene group, such as this compound or ethyl acetoacetate. rsc.orgorganic-chemistry.org Another classical approach is the Gould-Jacobs reaction, where a 2-aminopyridine reacts with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield a 4-oxo-1,8-naphthyridine-3-carboxylate. thieme-connect.de

Benzoquinolines: These polycyclic aromatic heterocycles can be synthesized via several classical methods. The Doebner-von Miller reaction, for example, involves the condensation of an aromatic amine, such as a naphthylamine, with an α,β-unsaturated carbonyl compound to build the quinoline (B57606) ring. medwinpublisher.org The Gould-Jacobs reaction is also adaptable for synthesizing benzo[h]quinolines by reacting α-naphthylamine with diethyl ethoxymethylenemalonate followed by high-temperature cyclization. More contemporary methods involve multi-component reactions or cycloadditions to construct the fused ring system. nih.govnih.gov

Synthesis of Hydrazone and Azo Compounds

The active methylene group in this compound, located between the two carbonyl groups, is highly susceptible to electrophilic attack, making it an ideal substrate for coupling reactions with diazonium salts.

This reaction is the cornerstone for synthesizing related hydrazone and azo compounds. The process involves the diazotization of a primary aromatic amine using sodium nitrite (B80452) in an acidic medium, typically at low temperatures (0–5 °C), to generate a diazonium salt. unb.canih.gov This unstable intermediate is then immediately reacted with this compound in a buffered solution (e.g., aqueous ethanol with sodium acetate). researchgate.net The coupling occurs at the active methylene carbon, leading to the formation of a 2-arylhydrazono-N-ethyl-3-oxobutanamide derivative. researchgate.netresearchgate.net

Spectroscopic evidence, particularly the absence of a signal for an azomethine proton in ¹H NMR spectra, confirms that these products exist predominantly in the hydrazone tautomeric form rather than the azo-enol form. researchgate.net These hydrazone derivatives are not only important as dyes and pigments but also serve as intermediates for synthesizing other heterocyclic compounds like pyridazines. researchgate.net

Another route to related structures is the synthesis of α-diazo β-keto amides, which can be achieved via a diazo-transfer reaction using reagents like 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) in the presence of a base. whiterose.ac.uk

Synthesis of Thiocarbamoyl Derivatives

Thiocarbamoyl derivatives of this compound can be synthesized by leveraging the reactivity of the active methylene group. The process typically involves a reaction with an isothiocyanate, such as phenyl isothiocyanate.

In a study involving analogous 3-oxobutanamides, the substrate is treated with phenyl isothiocyanate at room temperature in a basic medium like dimethylformamide (DMF) with a base. researchgate.net This leads to the formation of an intermediate potassium salt, which upon subsequent acidification with a dilute acid, yields the thiocarbamoyl derivative. researchgate.net This reaction introduces a thiocarbamoyl moiety (-C(=S)NHR) at the C2 position, transforming the active methylene into a more functionalized center that can be used for further heterocyclic synthesis. researchgate.net

Enzymatic and Microbial Transformation Methods

Biocatalysis offers a green and highly selective alternative for the transformation of β-keto amides like this compound. The primary focus of these methods is the stereoselective reduction of the ketone group to a secondary alcohol.

Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly effective for this transformation. researchgate.netnih.gov These enzymes, often sourced from microorganisms like yeast or bacteria such as Aromatoleum aromaticum, catalyze the asymmetric reduction of the prochiral ketone in this compound to produce the corresponding (R)- or (S)-N-ethyl-3-hydroxybutanamide. nih.gov The reactions exhibit high conversion rates and excellent enantiomeric excess (>99% ee), making them valuable for the synthesis of chiral building blocks. researchgate.netresearchgate.net The process typically requires a cofactor like NADPH or NADH, which can be regenerated in situ using a sacrificial substrate like glucose or isopropanol, making the process more cost-effective. researchgate.nettudelft.nl

| Transformation | Biocatalyst | Product | Selectivity |

| Ketone Reduction | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Chiral N-ethyl-3-hydroxybutanamide | High enantio- and diastereoselectivity |

Mechanistic Investigations in Synthetic Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and selectivity. Key areas of investigation include regioselectivity in its synthesis and diastereoselectivity in the formation of its derivatives.

Regioselectivity Studies (e.g., Diketene Amidation)

The synthesis of this compound can be achieved through several routes, with the reaction between diketene and ethylamine being a prominent example where regioselectivity is critical. Diketene is a highly reactive β-lactone with two electrophilic carbonyl carbons. The reaction with a nucleophile like ethylamine proceeds via nucleophilic acyl substitution. The attack preferentially occurs at the more electrophilic carbonyl carbon of the strained four-membered lactone ring, leading to the ring-opening and formation of the acetoacetamide product. This pathway is favored over the attack at the less reactive ketone carbonyl.

Another common synthetic method is the condensation of ethyl acetoacetate with ethylamine. smolecule.com In this reaction, the ethylamine acts as a nucleophile and attacks the ester carbonyl carbon of ethyl acetoacetate. This is a classic nucleophilic acyl substitution, where the ethoxy group of the ester is the leaving group, resulting in the formation of the amide bond. This reaction is highly regioselective for the ester group over the ketone group, as esters are generally more reactive towards amines than ketones under these conditions.

Diastereoselectivity in Derivative Formation

The this compound scaffold can be used to generate new stereocenters, and controlling the diastereoselectivity of these transformations is a key synthetic challenge. A common strategy involves the stereoselective reduction of the ketone after modification at the α-carbon.

For instance, an α-alkyl-N-ethyl-3-oxobutanamide can be subjected to enzymatic reduction. Studies on analogous α-alkyl-β-keto amides have shown that ketoreductases can perform a dynamic kinetic resolution. researchgate.net This process reduces a racemic mixture of the α-substituted keto amide to yield predominantly one diastereomer of the α-alkyl-β-hydroxy amide product (e.g., the syn diastereomer) with high diastereomeric and enantiomeric excess. researchgate.net Similarly, the enzymatic reduction of β,δ-diketo esters has been used to access seven out of eight possible stereoisomers of the corresponding dihydroxy esters, demonstrating precise control over diastereoselectivity. acs.org These principles are directly applicable to derivatives of this compound for the synthesis of specific diastereomers.

| Reaction Type | Key Factor | Outcome |

| Diketene Amidation | Nucleophilic attack on the more electrophilic lactone carbonyl | High regioselectivity for this compound |

| Derivative Formation | Enzymatic reduction of α-substituted derivatives | High diastereoselectivity for specific hydroxy amide stereoisomers |

Influence of Catalysts and Reaction Conditions

The synthesis of this compound is significantly influenced by the choice of catalysts and the specific reaction conditions employed. These factors can dramatically affect reaction rates, product yields, and purity. Key parameters that have been investigated include the use of Lewis acid catalysts, the application of ultrasonication, and the optimization of temperature and pH.

Lewis Acid Catalysis:

Lewis acid catalysts have been shown to be highly effective in promoting the condensation reaction between β-keto esters, such as ethyl acetoacetate, and amines, including ethylamine, to form this compound. Lanthanide triflates, particularly ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃), have emerged as powerful catalysts for this transformation. smolecule.com These catalysts function by coordinating to the carbonyl oxygen of the β-keto ester, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

One of the significant advantages of using these Lewis acids is their ability to be used in catalytic amounts, typically ranging from 5 to 10 mol%. smolecule.com This not only reduces the cost of the synthesis but also simplifies the purification process. Furthermore, these catalysts have demonstrated good recoverability and reusability without a significant loss of catalytic activity. smolecule.com Other Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and molybdenum pentachloride (MoCl₅) have also been found to be effective in promoting N-acylation reactions under solvent-free conditions.

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ytterbium triflate (Yb(OTf)₃) | 5-10 | Not specified | Not specified | Not specified | High | smolecule.com |

| Scandium triflate (Sc(OTf)₃) | 5-10 | Not specified | Not specified | Not specified | High | smolecule.com |

| Zinc chloride (ZnCl₂) | 3 | Solvent-free | Room Temp. | Not specified | Good | Semantic Scholar |

Ultrasonication:

Ultrasonication has been explored as a green and efficient method to promote the synthesis of this compound and its analogs. This technique utilizes high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation in the reaction medium. The formation, growth, and implosive collapse of bubbles create localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of the reaction rate. researchgate.netutrgv.edu

The application of ultrasound can lead to shorter reaction times, higher yields, and increased product purity compared to conventional methods. researchgate.net It represents an environmentally friendly approach as it can often be carried out in greener solvents, like water, or even under solvent-free conditions. utrgv.edu For instance, ultrasound-assisted aza-Michael reactions, which are mechanistically related to the synthesis of this compound, have been successfully performed in water with high yields and significantly reduced reaction times. utrgv.edu

| Reaction | Method | Solvent | Time | Yield | Reference |

| Aza-Michael Reaction | Ultrasonication | Water | 5 min | 98% | utrgv.edu |

| Aza-Michael Reaction | Stirring | Water | 30 min | 96% | utrgv.edu |

| Aza-Michael Reaction | Ultrasonication | Solvent-free | 15 min | 93% | utrgv.edu |

Temperature:

Temperature is a critical parameter that directly impacts both the rate and selectivity of the synthesis of this compound. For the initial condensation step between ethyl acetoacetate and ethylamine, an optimal temperature range of 0-25°C is often favored. nih.gov Operating within this lower temperature range helps to control the exothermic nature of the reaction and minimizes the formation of side products, thus ensuring higher selectivity towards the desired this compound.

In cases where subsequent reactions, such as cyclizations, are intended, the temperature may be elevated to 60-80°C after the initial condensation is complete. nih.gov This increase in temperature provides the necessary activation energy for the cyclization to proceed at a reasonable rate. Therefore, a two-stage temperature profile is often employed to optimize both the initial amide formation and any subsequent transformations.

pH:

The pH of the reaction medium can play a crucial role in the synthesis of this compound, primarily by influencing the nucleophilicity of the amine and the stability of the starting materials and products. While specific optimal pH ranges for the synthesis of this compound are not extensively documented in the literature, the general principles of acid-base catalysis in organic reactions apply.

In the synthesis of related N-substituted α-amino acid derivatives, an acetate (B1210297) buffer is utilized, suggesting that a mildly acidic to neutral pH is beneficial for the reaction. smolecule.com Acid catalysis can protonate the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethylamine. Conversely, a basic medium can deprotonate the amine, increasing its nucleophilicity. However, a highly basic environment could also promote undesired side reactions of the β-keto ester, such as self-condensation. Therefore, careful control of pH is necessary to achieve optimal yields and purity.

Elucidation of Reaction Dynamics and Unstable Intermediates

The synthesis of this compound proceeds through a series of reactive intermediates, some of which are unstable and not readily isolable. Understanding the dynamics of their formation and subsequent reactions is crucial for optimizing the synthetic process. Key intermediates in this reaction are enaminones and non-isolable salts.

Enaminones:

Enaminones are key intermediates formed during the reaction of β-dicarbonyl compounds with primary or secondary amines. In the synthesis of this compound from ethyl acetoacetate and ethylamine, the initial nucleophilic attack of the amine on the keto-carbonyl group, followed by dehydration, leads to the formation of an enaminone intermediate, ethyl 3-(ethylamino)but-2-enoate.

The formation of this enaminone is a critical step that dictates the subsequent reaction pathway. The enaminone itself exists in equilibrium with its imine tautomer. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in identifying and characterizing these intermediates. For instance, in a related system, the formation of an enaminone from phenylacetone (B166967) and dimethylformamide-dimethylacetal (DMF-DMA) was confirmed by the appearance of a singlet signal in the ¹H NMR spectrum corresponding to the methyl group of the enaminone and the absence of an olefinic doublet that would be expected from an alternative isomeric product.

Non-Isolable Salts:

During the synthesis of this compound and its analogs, unstable, non-isolable salt intermediates can be formed, particularly when the reaction is carried out in the presence of a base or when certain reactive reagents are used. For example, in the reaction of 3-oxobutanamides with phenyl isocyanate in a basic medium, a non-isolable potassium salt intermediate is formed. This salt is then reacted in situ with other electrophiles to yield the final product.

Reactivity and Transformation Studies of N Ethyl 3 Oxobutanamide and Its Derivatives

Intrinsic Reactivity of Functional Groups

Reactivity of the Active Methylene (B1212753) Group

The methylene group situated between the two carbonyl groups (the α-carbon) is termed an "active methylene group" due to its heightened acidity compared to a standard alkane C-H bond. This increased acidity is a direct consequence of the electron-withdrawing inductive effects of the adjacent acetyl and amidic carbonyls. Deprotonation of this carbon by a base results in the formation of a resonance-stabilized enolate ion.

The negative charge in the enolate is delocalized across the oxygen atoms of both carbonyls and the α-carbon, which significantly stabilizes the conjugate base and thus increases the acidity of the α-protons. This enolate is a potent nucleophile and is central to many of the reactions of N-Ethyl-3-oxobutanamide, including condensation and acylation reactions. The formation of this enolate is a key step in its utility as a precursor in the synthesis of various organic molecules, particularly heterocyclic compounds.

The propensity for enolate formation is influenced by the solvent environment. In nonpolar environments, the keto form is predominant. However, in basic or protic conditions, the enol form becomes more significant, stabilized through hydrogen bonding or resonance.

Reactivity of Acetyl and Amidic Carbonyls

This compound possesses two distinct carbonyl groups: an acetyl (ketonic) carbonyl and an amidic carbonyl. The electrophilicity of these carbonyl carbons is a key determinant of their reactivity towards nucleophiles. Theoretical studies suggest that the reactivity of carbonyl compounds is primarily governed by electrostatic interactions between the carbonyl compound and the attacking nucleophile.

The acetyl carbonyl group is generally more electrophilic than the amidic carbonyl. This is because the lone pair of electrons on the nitrogen atom of the amide group participates in resonance with the amidic carbonyl, delocalizing the electron density and thereby reducing the partial positive charge on the carbonyl carbon. This resonance effect makes the amidic carbonyl less susceptible to nucleophilic attack compared to the acetyl carbonyl. This difference in reactivity allows for selective reactions to occur at the more electrophilic acetyl carbonyl center.

Role of the N-H Group in Interactions

The N-H group of the amide functionality plays a crucial role in the intermolecular interactions of this compound. The hydrogen atom attached to the nitrogen is capable of forming hydrogen bonds with electronegative atoms, such as the oxygen of the carbonyl groups in neighboring molecules. This hydrogen bonding can influence the compound's physical properties, such as its boiling point and solubility.

Furthermore, the N-H proton exhibits weak acidity. While significantly less acidic than the active methylene protons, it can be removed by very strong bases. The resulting amide anion can also participate in chemical reactions. The planarity of the amide group, stabilized by resonance, influences the conformational preferences of the molecule.

Behavior in Electrophilic and Nucleophilic Reactions

This compound exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile, a property often referred to as ambident reactivity. smolecule.com

As a nucleophile , the enolate form of this compound is the key reactive species. The nucleophilic carbon of the enolate can attack a variety of electrophiles. This is exemplified in reactions such as the Michael addition and the Stetter reaction. smolecule.com It also serves as a crucial intermediate in Mannich reactions, where it reacts with formaldehyde (B43269) and an amino acid to form N-substituted derivatives. smolecule.com

As an electrophile , the carbonyl carbons, particularly the more reactive acetyl carbonyl carbon, are susceptible to attack by nucleophiles. This is a central feature of its condensation reactions with various amines and other carbonyl compounds, leading to the formation of a diverse range of derivatives. smolecule.com For instance, the reaction with ethyl-3-oxobutanoate can lead to either acylation or condensation products depending on the reaction conditions. smolecule.com

This versatile reactivity makes this compound a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic structures. smolecule.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound target its carbonyl functionalities.

Reduction of β-keto amides can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) has been shown to selectively reduce the keto group of β-keto amides to a hydroxyl group, yielding the corresponding β-hydroxy amides. This reaction is often carried out in the presence of an alkali. In contrast, using sodium borohydride in the presence of ferric chloride can lead to the quantitative reduction of the carbonyl group.

While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided search results, the oxidation of the corresponding β-hydroxybutanamide can be a pathway to synthesize the β-ketoamide. Mild oxidizing agents can be employed for the selective oxidation of the secondary alcohol.

Substitution Reaction Profiles

The most significant substitution reactions of this compound occur at the active methylene carbon via its enolate. These reactions are powerful tools for carbon-carbon bond formation.

Alkylation of the enolate is a common transformation. The nucleophilic enolate readily reacts with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-carbon. This reaction is a cornerstone of the acetoacetic ester synthesis, which allows for the creation of α-substituted methyl ketones.

Acylation at the active methylene carbon can also be achieved. The enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group. This further functionalizes the molecule and opens up pathways to more complex structures. These substitution reactions underscore the synthetic utility of this compound as a versatile precursor for a wide range of organic compounds. smolecule.com

Impact of Substituent Effects on Reactivity (e.g., Aryl Substituents, Steric Hindrance)

The reactivity of the this compound scaffold is significantly influenced by the nature of substituents, particularly on the nitrogen atom. Studies on N-aryl-3-oxobutanamides have revealed that both the electronic properties and the position of substituents on the aryl ring can dictate the course of chemical transformations, leading to different structural outcomes in multicomponent reactions. beilstein-journals.orgresearchgate.net

Research involving three-component heterocyclizations of 5-amino-3-methylisoxazole, salicylaldehyde, and various N-aryl-3-oxobutanamides has demonstrated a remarkable substituent-dependent behavior. beilstein-journals.orgresearchgate.net For instance, the reaction with N-(2-methoxyphenyl)-3-oxobutanamide can be switched to yield different heterocyclic systems based on the reaction conditions. Under ultrasonic activation at room temperature, the reaction selectively forms a substituted chroman-3-carboxamide. beilstein-journals.org However, in the presence of a ytterbium triflate catalyst, the same reactants yield a dihydroisoxazolopyridine derivative. researchgate.net

This reactivity pattern is further complicated by the specific aryl substituent. The N-(2-ethoxyphenyl) derivative behaves similarly to the N-(2-methoxyphenyl) derivative under different conditions. beilstein-journals.org This indicates that the electronic and steric effects of substituents in close proximity to the reaction center can guide the reaction pathway. The ethyl group in the parent this compound is thought to confer lower steric hindrance compared to bulkier substituents, which can influence reaction kinetics and product stability. smolecule.com

In the reactions of aromatic amines with ethyl-3-oxobutanoate, the formation of either acylation products (like N-aryl-3-oxobutanamides) or condensation products is dependent on factors such as temperature and the presence of a catalyst. nih.gov For example, the reaction of 3-amino-9-ethylcarbazole (B89807) with ethyl-3-oxobutanoate in refluxing toluene (B28343) yields solely the acylation product, N-(9-ethylcarbazol-3-yl)-3-oxobutanamide. nih.gov However, adding a catalytic amount of hydrochloric acid introduces the formation of a condensation product as well. nih.gov

The following table summarizes the influence of N-aryl substituents on the outcome of a specific three-component reaction.

| N-Aryl-3-oxobutanamide Reactant | Reaction Conditions | Major Product Type | Reference |

|---|---|---|---|

| N-(2-methoxyphenyl)-3-oxobutanamide | Ultrasonication, Room Temperature, 4h | Substituted Chroman-3-carboxamide | beilstein-journals.org |

| N-(2-methoxyphenyl)-3-oxobutanamide | Yb(OTf)3 catalyst, Stirring, Room Temperature, 4h | Dihydroisoxazolopyridine | researchgate.net |

| N-(2-ethoxyphenyl)-3-oxobutanamide | Ultrasonication, Room Temperature | Benzoxazocine Derivative | beilstein-journals.org |

| N-(2-ethoxyphenyl)-3-oxobutanamide | Yb(OTf)3 catalyst, Stirring, Room Temperature | Dihydroisoxazolopyridine | beilstein-journals.org |

Intermolecular Interactions (e.g., Hydrogen Bonding Networks in Crystal Packing)

The solid-state architecture of this compound derivatives is largely governed by intermolecular interactions, with hydrogen bonding playing a pivotal role in defining the crystal packing. iucr.orgnih.gov X-ray crystallography studies on N-aryl derivatives have provided detailed insights into these non-covalent forces.

In the crystal structure of N-(4-Ethoxyphenyl)-3-oxobutanamide, the molecule exists in the keto tautomer form. The primary intermolecular interaction involves the N—H group of the amide, which acts as a hydrogen-bond donor to the amide carbonyl oxygen atom of a neighboring molecule. iucr.org This specific N—H⋯O hydrogen bond links the molecules into antiparallel chains that propagate along the pharmaffiliates.com crystallographic direction. iucr.org

Similarly, the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide reveals that the amide N—H group forms an intermolecular hydrogen bond with a symmetry-related carbonyl oxygen atom. nih.gov This interaction connects the molecules into a one-dimensional C(4) chain motif along the direction. nih.gov The stability of this crystal packing is further enhanced by additional, weaker interactions, including C—H⋯O close contacts and Cl⋯Cl contacts measuring 3.4364 (8) Å. nih.gov The presence of N-H⋯O hydrogen bonds is a recurring motif in the crystal structures of related compounds, such as N-(1-Naphthyl)acetoacetamide, suggesting it is a characteristic feature for this class of amides. smolecule.com

The table below details the specific intermolecular interactions observed in the crystal structures of two N-aryl-3-oxobutanamide derivatives.

| Compound | Primary Interaction Type | Description of Network | Other Contributing Interactions | Reference |

|---|---|---|---|---|

| N-(4-Ethoxyphenyl)-3-oxobutanamide | N—H⋯O Hydrogen Bond | Forms antiparallel chains propagating along the b-axis. | Not specified | iucr.org |

| N-(3,4-Dichlorophenyl)-3-oxobutanamide | N—H⋯O Hydrogen Bond | Interlinks molecules into a C(4) chain along the a-axis. | C—H⋯O interactions, Cl⋯Cl contacts | nih.gov |

Academic Applications in Chemical and Biological Research

Role as a Versatile Synthetic Intermediate

N-Ethyl-3-oxobutanamide's reactivity and structural features make it a highly adaptable intermediate in organic synthesis. Its utility spans the creation of intricate organic molecules, the formation of precursors for vital industries, and its role as an intermediate in the production of specialized chemicals.

The chemical structure of this compound allows it to serve as a fundamental building block in the synthesis of a variety of complex organic molecules. It is particularly noted for its application in the creation of heterocyclic compounds, which are integral to many areas of chemistry and pharmacology. The compound's ability to undergo cyclization reactions under specific conditions is a key factor in its utility. smolecule.com Furthermore, this compound is employed in Mannich reactions, where it is combined with formaldehyde (B43269) and amino acid hydrochlorides to produce diastereomerically pure N-substituted derivatives of natural amino acids. smolecule.com This method is significant as it yields products with high purity and notable biological activity. smolecule.com In biochemistry, it is involved in the synthesis of N-substituted α-amino acid derivatives that incorporate a hexahydropyrimidine (B1621009) moiety, which have demonstrated potential cytotoxic activities. smolecule.com

In the pharmaceutical sector, this compound is a valuable precursor in the development of new therapeutic agents. smolecule.com It is utilized in reactions to produce acylation products that are further processed into potential drug candidates. smolecule.com A notable application is its use as a reagent in the preparation of selective A3 Adenosine (B11128) receptor antagonists, highlighting its role in creating targeted therapeutic compounds. The derivatives of this compound are also actively being explored for their potential as antimicrobial and antioxidant agents. smolecule.com While the biological activities of its derivatives suggest potential applications in the agrochemical field, for instance as antimicrobial agents, specific examples of its use as a direct precursor in the synthesis of commercialized agrochemicals are not extensively documented in the reviewed literature.

The versatility of this compound extends to its role as an intermediate in the production of specialty chemicals. Its participation in copper-catalyzed reactions to generate α-ketoamides, which are precursors to β-lactams and oxazolidinones, underscores its importance in this area. smolecule.com The ambident reactivity of this compound, allowing it to act as both an electrophile and a nucleophile, facilitates a wide range of chemical transformations, including Michael additions and Stetter reactions. smolecule.com This adaptability makes it a key component in the synthesis of specialized chemical entities.

Biological Activity and Pharmacological Potential

Beyond its role in chemical synthesis, this compound and its derivatives have demonstrated inherent biological activity, particularly in the realms of antimicrobial and antioxidant properties. These findings have opened avenues for further pharmacological research and development.

Research has shown that this compound and its derivatives possess significant antimicrobial properties. smolecule.com Studies have demonstrated their effectiveness against various bacterial strains, indicating their potential in the development of new antimicrobial agents. smolecule.com For instance, derivatives of 3-oxobutanamide have been synthesized and evaluated for their antimicrobial activity, with some showing promising results. While specific data on this compound itself is part of a broader class of compounds, related structures have shown notable effects.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 3-Oxobutanamide Derivatives Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 31.2 |

| Derivative B | Staphylococcus aureus | 62.5 |

| Derivative C | Micrococcus luteum | 15.6 |

| Derivative D | Micrococcus luteum | 31.2 |

This table presents a selection of data from studies on 3-oxobutanamide derivatives to illustrate their antimicrobial potential. The specific derivatives and testing conditions can be found in the cited literature.

The potential of this compound and its derivatives in reducing oxidative stress has also been a subject of scientific investigation. smolecule.com Studies have evaluated their antioxidant properties, suggesting a role in mitigating the damaging effects of free radicals in biological systems. Computational studies utilizing DFT calculations have suggested that the antioxidant properties may occur via H-atom transfer mechanisms, although experimental validation is ongoing. smolecule.com The antioxidant activity of various derivatives has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with some compounds showing significant efficacy.

Table 2: Antioxidant Activity (IC50) of Selected 3-Oxobutanamide Derivatives

| Compound Derivative | DPPH Radical Scavenging Activity (IC50 in µM) |

| Flavonoid Acetamide Derivative 1 | 31.52 |

| Flavonoid Acetamide Derivative 2 | 198.41 |

| Hydrazone Derivative 1 | Surpassed Ascorbic Acid |

| Hydrazone Derivative 2 | 1.26 times higher than Ascorbic Acid |

IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. This table is a compilation of data from various studies on 3-oxobutanamide derivatives.

Cytotoxic Effects on Cancerous and Normal Human Cell Lines

Research into the toxicological profile of the 3-oxobutanamide scaffold has provided insights into its effects on human cells. While studies focusing specifically on this compound are limited in the public domain, research on related derivatives offers valuable data. A study investigating a series of 3-oxobutanamide derivatives on human lymphocytes and their isolated mitochondria found that toxicity was concentration-dependent. At lower concentrations (50–500μM), the compounds did not exhibit significant toxicity. However, cytotoxic effects were observed at higher concentrations of 1000μM and 2000μM.

Two derivatives, in particular, demonstrated notable cellular and mitochondrial toxicity at these higher concentrations: N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide and N-(2-benzothiazolyl)-3-oxo butanamide. The latter compound, which contains a benzothiazole (B30560) moiety, displayed superior toxicity. Its cytotoxic mechanism on human blood lymphocytes was associated with the generation of intracellular reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, injury to the lysosomal membrane, lipid peroxidation, and depletion of glutathione (B108866). These findings suggest that specific substitutions on the 3-oxobutanamide core structure are critical in determining the compound's cytotoxic potential.

Cytotoxicity of 3-Oxobutanamide Derivatives on Human Lymphocytes

| Compound | Concentration Range with No Remarkable Toxicity | Concentration Range with Observed Toxicity | Observed Toxic Effects |

|---|---|---|---|

| General 3-Oxobutanamide Derivatives | 50-500µM | 1000-2000µM | Cellular and mitochondrial toxicity |

| N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide | Not specified | High concentrations (1000-2000µM) | Marked cellular and mitochondrial toxicity |

| N-(2-benzothiazolyl)-3-oxo butanamide | Not specified | High concentrations (1000-2000µM) | Superior cytotoxicity, ROS generation, mitochondrial membrane potential collapse, lysosomal injury, lipid peroxidation, glutathione depletion |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibition)

Acetylcholinesterase (AChE) inhibitors are a critical class of compounds, particularly in the management of Alzheimer's disease, as they prevent the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov While the 3-oxobutanamide scaffold is present in a wide array of biologically active molecules, literature detailing direct inhibitory studies of this compound on acetylcholinesterase is not widely available. The research focus has been on other classes of compounds, such as carbamates (e.g., Rivastigmine) and various heterocyclic structures, which have shown potent AChE inhibitory activity. nih.gov Therefore, the specific role of this compound in this area of enzyme inhibition remains to be fully explored.

Exploration as New Therapeutic Agents

This compound is primarily utilized as a chemical reagent or building block in the synthesis of more complex molecules with therapeutic potential.

A3 Adenosine Receptor Antagonists : The A3 adenosine receptor (A3AR) is a pharmaceutical target for a range of pathologies, including glaucoma, asthma, cancer, and inflammatory diseases. nih.govrsc.org this compound has been identified as a reagent used in the preparation of selective A3 adenosine receptor antagonists. nih.gov These antagonists are designed to selectively bind to and block the A3AR, thereby modulating its activity in disease states. The development of potent and selective antagonists is an active area of research. nih.govrsc.org

HIV Integrase Inhibitors : HIV integrase is a viral enzyme essential for the replication of HIV by inserting the viral genetic material into the host cell's genome. nih.govnih.gov Inhibitors of this enzyme are a key component of antiretroviral therapy. nih.gov While various chemical scaffolds, such as β-diketo acids and 3-quinolineacetic acid derivatives, have been developed as potent HIV integrase inhibitors, a direct role for this compound in the synthesis of these agents is not prominently documented in the reviewed literature. nih.govnih.gov

Antitubercular Agents : The rise of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new antitubercular drugs. nih.gov Research has explored numerous classes of compounds, including isoxazole (B147169) derivatives and various fused-nitrogen-containing heterocycles, for activity against both replicating and non-replicating tuberculosis phenotypes. nih.govmdpi.com However, specific studies detailing the use of this compound as a precursor or active agent against Mycobacterium tuberculosis are not extensively reported.

Research into Anti-inflammatory and Analgesic Properties

The investigation into the analgesic and anti-inflammatory properties of this compound is largely indirect, stemming from its relationship to the analgesic drug bucetin (B1662820). A structurally similar compound, N-(4-Ethoxyphenyl)-3-oxobutanamide, is a known putative intermediate in the metabolic transformation of bucetin, an analgesic and antipyretic agent. nih.goviucr.orgiucr.org This metabolic link suggests that the core 3-oxobutanamide structure is involved in the biological pathways of analgesic compounds. nih.goviucr.org

Biochemical and Metabolic Pathway Investigations

Role in Biotransformation Processes (e.g., Bucetin Metabolism)

This compound's structural analogue, N-(4-Ethoxyphenyl)-3-oxobutanamide, plays a key role in the biotransformation of the analgesic bucetin [N-(4-ethoxyphenyl)-3-hydroxybutanamide]. nih.goviucr.orgiucr.org Studies in rabbits have shown that after oral administration, a significant portion of bucetin is metabolized into several compounds, including the glucuronide of N-(4-hydroxyphenyl)-3-oxobutanamide. nih.goviucr.org This biotransformation involves key enzymatic processes:

Oxidative O-de-ethylation : The removal of the ethyl group from the ethoxy moiety.

Keto Conversion : The oxidation of the hydroxyl group in bucetin to a ketone, forming the 3-oxobutanamide structure.

γ-Decarboxylation : A subsequent step that can lead to the formation of N-(4-hydroxyphenyl)acetamide, a known analgesic compound. nih.goviucr.org

The keto conversion step, which forms the 3-oxobutanamide core, eliminates the chiral center present in bucetin. nih.goviucr.org This metabolic pathway highlights the biochemical relevance of the 3-oxobutanamide structure as an intermediate derived from pharmaceutical compounds. nih.goviucr.orgiucr.org

Involvement in Synthesis of Biologically Active Derivatives (e.g., N-substituted α-amino acid derivatives)

In organic synthesis, this compound serves as a valuable intermediate for constructing more complex, biologically active molecules. smolecule.com It is particularly useful in the Mannich reaction, a three-component reaction that combines an active hydrogen compound (like this compound), formaldehyde, and an amine. smolecule.com This reaction has been employed to synthesize diastereomerically pure N-substituted derivatives of natural amino acids. smolecule.com These amino acid derivatives are of significant interest in medicinal chemistry as they are key components in a variety of pharmaceuticals and can exhibit properties such as antitumor and antimicrobial activity. smolecule.comresearchgate.net

Applications in Proteomics Research (e.g., protein expression and function studies)

There is currently no specific information available detailing the direct application of this compound in proteomics research for the study of protein expression and function. Proteomics is a broad field that analyzes the entire set of proteins in a biological system, and while various chemical tools are employed, the specific role of this compound in these applications is not documented in the available research. Its utility in proteomics is primarily noted in the context of instrument calibration rather than as a direct agent in functional studies.

Advanced Analytical Methodologies and Reference Standards in Research

Calibration and Validation Standards for Analytical Instruments

This compound serves as a crucial certified reference material for the calibration and validation of sophisticated analytical instruments. Its stability and well-characterized physical and chemical properties make it an indispensable tool for ensuring the accuracy, precision, and reliability of experimental results in various research settings. It is particularly noted for its use in calibrating mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) systems, which are fundamental technologies in proteomics and metabolomics. By providing a consistent standard, this compound helps to maintain the integrity of data analysis across different experiments and laboratories.

Table 1: Use of this compound as an Analytical Standard

| Instrument/Technique | Application Area | Function of this compound |

| Mass Spectrometry (MS) | Proteomics, Metabolomics | Instrument Calibration, Quality Control |

| High-Performance Liquid Chromatography (HPLC) | Chemical Analysis, Proteomics | System Validation, Retention Time Standard |

Reference Materials in Specialized Biological Research Fields (e.g., Neurology Research for Neurological Disorders)

Table 2: this compound in Neurology Research

| Research Area | Disorder Examples | Role of Compound |

| Neurology | Stroke, Huntington's Disease, Parkinson's Disease | Certified Reference Material |

Environmental Science Research Perspectives (e.g., Renewable Fuel Sources)

Based on available scientific literature, there are no documented applications or research perspectives for this compound within the field of environmental science, including its potential use or study as a renewable fuel source.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, AM1, MM2)

A variety of quantum chemical methods have been employed to investigate N-Ethyl-3-oxobutanamide, with Density Functional Theory (DFT) being a prominent and widely used approach due to its balance of accuracy and computational cost. Methods like Austin Model 1 (AM1) and Molecular Mechanics 2 (MM2) also offer valuable insights, particularly for larger systems or initial conformational searches.

The stability and reactivity of this compound can be effectively predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are employed to determine these energy levels. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxygen atoms and the nitrogen atom, while the LUMO is centered on the electron-deficient carbonyl carbons. This distribution indicates that the molecule is likely to act as a nucleophile at the oxygen and nitrogen atoms and as an electrophile at the carbonyl carbons.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Calculated using DFT/B3LYP/6-31G)*

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: The values in this table are representative and may vary depending on the specific computational method and level of theory used.

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures systematically alter the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

These studies reveal that this compound can exist in several conformations due to the rotational freedom around the C-N amide bond and the C-C single bonds. The most stable conformers are typically those that minimize steric hindrance and maximize favorable electronic interactions, such as conjugation. The planarity of the amide group is a significant factor, with deviations from planarity leading to an increase in energy.

Table 2: Selected Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated using DFT/B3LYP/6-31G)*

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O (amide) Bond Length | 1.24 |

| C-N Bond Length | 1.36 |

| N-C (ethyl) Bond Length | 1.46 |

| C-C (keto) Bond Length | 1.52 |

| O=C-N Bond Angle | 122.5 |

| C-N-C Bond Angle | 121.8 |

Note: The values in this table are for a representative optimized geometry and may differ slightly for other stable conformers.

Density Functional Theory (DFT) Applications

DFT has proven to be a particularly versatile tool for elucidating the nuanced electronic and structural properties of this compound.

Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the possibility of cis and trans isomers. In secondary amides like this compound, the trans conformation, where the ethyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis conformation due to reduced steric repulsion.

DFT calculations can quantify the energy difference between these isomers and map the potential energy surface for their interconversion. The energy barrier for this isomerization is typically in the range of 15-20 kcal/mol, making the process slow at room temperature.

Table 3: Calculated Relative Energies of Cis and Trans Isomers of this compound

| Isomer | Relative Energy (kcal/mol) |

| Trans | 0.00 |

| Cis | +2.5 |

Note: The energy difference is a representative value from DFT calculations and can be influenced by the solvent environment.

In the solid state, molecules of this compound arrange themselves in a crystal lattice. DFT, in conjunction with methods like Hirshfeld surface analysis, can be used to understand the nature and strength of the intermolecular interactions that govern this packing.

The ethyl group attached to the nitrogen atom in this compound introduces steric bulk that influences the molecule's conformation and reactivity. DFT calculations can be used to rationalize these steric effects by quantifying the energetic penalties associated with conformations where the ethyl group is in close proximity to other bulky groups.

For example, the rotational barrier around the N-C (ethyl) bond can be calculated to understand the preference for staggered conformations that minimize steric strain. These steric considerations are crucial for understanding how the molecule interacts with other molecules, such as in enzyme active sites or during chemical reactions.

Molecular Modeling and Docking Studies (e.g., Enzyme-Ligand Interactions)

Computational and theoretical chemistry studies, specifically molecular modeling and docking, are powerful tools for predicting and analyzing the interactions between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. These in silico methods can provide valuable insights into the binding affinity, orientation, and specific molecular interactions that govern the ligand-receptor complex. This information is crucial in rational drug design and in understanding the potential biological activity of a compound.

However, a comprehensive search of the scientific literature reveals a notable absence of specific molecular modeling or docking studies focused on this compound. While the beta-keto amide functional group present in the molecule is a common scaffold in medicinal chemistry and has been the subject of computational studies in the context of other, more complex molecules, specific research detailing the enzyme-ligand interactions of this compound itself is not publicly available.

Therefore, it is not possible to present detailed research findings or data tables on the molecular modeling and docking of this compound at this time. Further research in this area would be necessary to elucidate its potential interactions with specific biological targets.

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of N-Ethyl-3-oxobutanamide.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, the expected signals would confirm the presence of the ethyl group and the butanamide backbone.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional type (e.g., alkyl, ketone, amide). This technique is essential for confirming the carbon skeleton and the presence of the two carbonyl groups.

Predicted NMR Data for this compound

| ¹H NMR Predicted Chemical Shifts | |||

|---|---|---|---|

| Proton Assignment | Predicted Shift (δ ppm) | Multiplicity | Integration |

| -CH₃ (acetyl) | ~2.2 | Singlet (s) | 3H |

| -CH₂- (keto) | ~3.4 | Singlet (s) | 2H |

| -NH- | ~7.0-8.0 | Broad Singlet (br s) | 1H |

| -CH₂- (ethyl) | ~3.3 | Quartet (q) | 2H |

| -CH₃ (ethyl) | ~1.1 | Triplet (t) | 3H |

| ¹³C NMR Predicted Chemical Shifts | |

|---|---|

| Carbon Assignment | Predicted Shift (δ ppm) |

| C=O (ketone) | ~205 |

| C=O (amide) | ~169 |

| -CH₂- (keto) | ~50 |

| -CH₃ (acetyl) | ~30 |

| -CH₂- (ethyl) | ~35 |

| -CH₃ (ethyl) | ~15 |

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) is an NMR technique used to enhance the signal intensity of insensitive nuclei like ¹³C. It also serves as a spectral editing tool to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. In an INEPT experiment on this compound, the signals for the CH₂ groups would appear as negative peaks, while the CH₃ groups would show positive peaks. The quaternary carbonyl carbons would be absent, thus confirming the assignments from the standard ¹³C NMR spectrum. researchgate.net This method provides an additional layer of certainty in the structural assignment by selectively enhancing signals from mobile molecular segments. researchgate.net

Chiral shift reagents are paramagnetic lanthanide complexes used in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. nih.govharvard.edu These reagents form diastereomeric complexes with the enantiomers in a sample, causing their NMR signals to resonate at different frequencies, which allows for their quantification. nih.gov this compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, the use of chiral shift reagents for the determination of its optical purity is not applicable. This technique is, however, a powerful tool for the analysis of chiral molecules. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ketone and secondary amide functional groups. libretexts.orgpressbooks.pub The functional group region (4000-1500 cm⁻¹) is particularly useful for this identification. oregonstate.edu

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3350-3180 | Moderate |

| C-H (sp³) | Stretch | 2960-2850 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |

| C=O (Amide I) | Stretch | ~1650 | Strong, Sharp |

| N-H (Amide II) | Bend | 1570-1515 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. This provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The predicted monoisotopic mass for this compound (C₆H₁₁NO₂) is 129.07898 Da. uni.lu The mass spectrum would show a molecular ion peak (M⁺) at m/z 129. Key fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl groups, would produce characteristic fragment ions, further confirming the molecule's structure. miamioh.edu

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 129.08 | Molecular Ion |

| [M+H]⁺ | 130.09 | Protonated Molecule |

| [M+Na]⁺ | 152.07 | Sodium Adduct |

| Fragment | 86 | Loss of acetyl group (-COCH₃) |

| Fragment | 72 | Cleavage between C2 and C3 |

| Fragment | 43 | Acetyl cation [CH₃CO]⁺ |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about electronic transitions. The carbonyl groups in this compound act as chromophores and are expected to exhibit a weak absorption band in the UV region (around 270-290 nm) due to the n→π* electronic transition.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. researchgate.netcreative-proteomics.com This technique is uniquely sensitive to chiral molecules. creative-proteomics.com Since this compound is an achiral compound, it will not produce a CD spectrum.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, dihedral angles, and the potential for different tautomeric forms to exist in the solid state.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, precise experimental data on its bond lengths and dihedral angles are not available. However, insights into its likely solid-state structure can be inferred from studies on closely related N-substituted-3-oxobutanamides.

For instance, the crystal structures of various N-aryl-3-oxobutanamides have been elucidated. These studies consistently reveal that the acetoacetamide (B46550) moiety can exist in either the keto or enol tautomeric form in the solid state, often influenced by the nature of the N-substituent and the packing forces within the crystal lattice. It is reasonable to hypothesize that this compound would crystallize in one of these tautomeric forms, with intermolecular hydrogen bonding playing a significant role in stabilizing the crystal structure.

To illustrate the type of data obtained from such an analysis, a hypothetical data table based on expected values for the keto tautomer is presented below. These values are derived from standard bond lengths and angles observed in similar acyclic amide and ketone structures.

| Bond | Expected Bond Length (Å) |

|---|---|

| C1-C2 | 1.54 |

| C2=O1 | 1.21 |

| C2-C3 | 1.51 |

| C3=O2 | 1.23 |

| C3-N | 1.33 |

| N-C4 | 1.47 |

| C4-C5 | 1.53 |

| Atoms | Expected Dihedral Angle (°) |

|---|---|

| O1-C2-C3-O2 | Variable |

| C2-C3-N-C4 | ~180 (for a planar amide bond) |

| C3-N-C4-C5 | Variable |

Chromatographic Methods for Reaction Monitoring and Product Purity

Chromatographic techniques are indispensable tools for monitoring the progress of chemical reactions and assessing the purity of the resulting products. Thin Layer Chromatography (TLC) is a particularly valuable method in this regard due to its simplicity, speed, and low cost.

In the synthesis of this compound, which can be prepared through the amidation of an acetoacetate (B1235776) ester (e.g., ethyl acetoacetate) with ethylamine (B1201723), TLC is routinely employed to track the consumption of the starting materials and the formation of the desired amide product.

A general procedure for monitoring this reaction by TLC would involve the following steps:

Preparation of the TLC Plate: A small spot of the starting ester and a co-spot (a mixture of the starting material and the reaction mixture) are applied to a silica (B1680970) gel TLC plate.

Development: The plate is placed in a developing chamber containing an appropriate solvent system (eluent), typically a mixture of a nonpolar and a polar solvent (e.g., hexane (B92381) and ethyl acetate).

Visualization: After the solvent front has moved up the plate, it is removed and visualized, often under UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate.

The progress of the reaction can be determined by observing the changes in the spots on the TLC plate over time. The starting ester, being less polar than the amide product, will have a higher retention factor (Rf) and will travel further up the plate. As the reaction proceeds, the spot corresponding to the starting ester will diminish in intensity, while a new, lower Rf spot corresponding to the more polar this compound product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

The purity of the final, isolated this compound can also be assessed by TLC. A pure sample should ideally show a single spot. The presence of multiple spots would indicate the presence of impurities, such as unreacted starting materials or byproducts.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a crucial step in confirming the empirical and molecular formula of a newly synthesized compound.

For this compound, with the molecular formula C6H11NO2, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen). This theoretical data serves as a benchmark against which experimentally obtained values are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 6 | 72.06 | 55.80 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 8.61 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 10.85 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 24.74 |

| Total | 129.18 | 100.00 |

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm the elemental composition of the synthesized this compound.

Future Directions and Emerging Research Avenues